Cas no 832674-68-7 (2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile)

2-(2-ブロモ-4-ホルミル-6-メトキシフェノキシ)アセトニトリルは、有機合成中間体として重要な化合物です。ブロモ基とホルミル基を有する芳香環構造に、メトキシ基とシアノメチルオキシ基が結合した特徴的な骨格を持ちます。この分子は高い反応性を有し、特にパラ位のホルミル基が求核付加反応や還元反応に、オルト位のブロモ基がカップリング反応に利用可能です。メトキシ基の電子供与性とシアノ基の電子吸引性が共存するため、分子内の電子密度分布が調整可能な点が特長です。医農薬中間体や機能性材料の合成前駆体としての応用が期待されます。

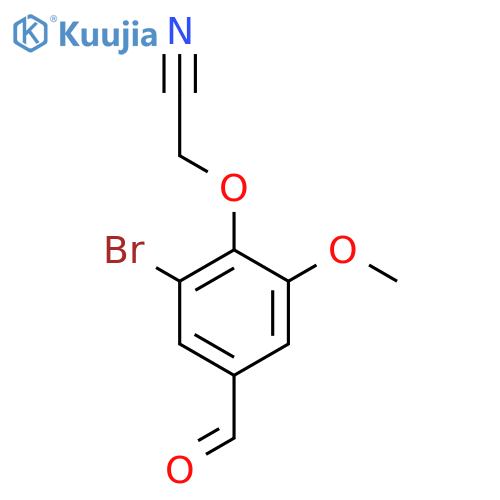

832674-68-7 structure

商品名:2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile

CAS番号:832674-68-7

MF:C10H8BrNO3

メガワット:270.07942199707

MDL:MFCD02256522

CID:3057936

PubChem ID:4767023

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile 化学的及び物理的性質

名前と識別子

-

- (2-Bromo-4-formyl-6-methoxy-phenoxy)-acetonitrile

- 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile

- EN300-227985

- CS-0302570

- AKOS000291240

- (2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile

- 832674-68-7

- STK348834

- BBL039505

-

- MDL: MFCD02256522

- インチ: InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3

- InChIKey: WMSPWMLKCXJJRY-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=CC(=C1OCC#N)Br)C=O

計算された属性

- せいみつぶんしりょう: 268.96876Da

- どういたいしつりょう: 268.96876Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB498070-250 mg |

(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 250MG |

€198.50 | 2022-03-24 | ||

| abcr | AB498070-1 g |

(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 1g |

€309.00 | 2022-03-24 | ||

| Enamine | EN300-227985-0.25g |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 95% | 0.25g |

$513.0 | 2024-06-20 | |

| Enamine | EN300-227985-1g |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 1g |

$557.0 | 2023-09-15 | ||

| Enamine | EN300-227985-10g |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 10g |

$2393.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373240-500mg |

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 97% | 500mg |

¥17609.00 | 2024-07-28 | |

| Crysdot LLC | CD12027130-5g |

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 97% | 5g |

$480 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373240-100mg |

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 97% | 100mg |

¥14976.00 | 2024-07-28 | |

| Crysdot LLC | CD12027130-10g |

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 97% | 10g |

$807 | 2024-07-24 | |

| Enamine | EN300-227985-0.05g |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

832674-68-7 | 95% | 0.05g |

$468.0 | 2024-06-20 |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

832674-68-7 (2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:832674-68-7)2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile

清らかである:99%

はかる:5g

価格 ($):436.0